molecular formula C15H14BrN3OS B2490998 2-(3-bromobenzoyl)-N-(o-tolyl)hydrazinecarbothioamide CAS No. 392246-89-8

2-(3-bromobenzoyl)-N-(o-tolyl)hydrazinecarbothioamide

Cat. No.: B2490998
CAS No.: 392246-89-8
M. Wt: 364.26
InChI Key: DKVLLZFQSHHOCN-UHFFFAOYSA-N
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Description

2-(3-bromobenzoyl)-N-(o-tolyl)hydrazinecarbothioamide is a hydrazinecarbothioamide derivative offered for research and further manufacturing use. This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing biologically active nitrogen and sulfur-containing heterocycles. Hydrazinecarbothioamides are recognized as valuable building blocks for the preparation of various pharmacologically relevant structures, including 1,3,4-thiadiazoles and 1,2,4-triazoles . Compounds within this class have demonstrated a range of biological activities in research settings, such as antimicrobial and antiapoptotic effects , making them subjects of interest for developing new therapeutic agents. The structure features a 3-bromobenzoyl group and an o-tolyl substituent, which can be explored for structure-activity relationship (SAR) studies. This product is intended for chemical synthesis and biological screening purposes only. It is strictly for laboratory research use and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

1-[(3-bromobenzoyl)amino]-3-(2-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3OS/c1-10-5-2-3-8-13(10)17-15(21)19-18-14(20)11-6-4-7-12(16)9-11/h2-9H,1H3,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVLLZFQSHHOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromobenzoyl)-N-(o-tolyl)hydrazinecarbothioamide typically involves the reaction of 3-bromobenzoyl chloride with N-(o-tolyl)hydrazinecarbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromobenzoyl)-N-(o-tolyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-bromobenzoyl)-N-(o-tolyl)hydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-bromobenzoyl)-N-(o-tolyl)hydrazinecarbothioamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Arylidene vs. Benzoyl Substitutions

  • Compound 3d ():

    • Structure: 2-(3,5-Di-tert-butyl-2-hydroxybenzylidene)-N-(o-tolyl)hydrazinecarbothioamide.
    • Key Differences: A benzylidene (CH=N) group replaces the benzoyl (C=O) moiety. The bulky tert-butyl groups enhance lipophilicity, while the hydroxyl group enables hydrogen bonding.
    • Impact: Exhibits aldose reductase inhibition (IC₅₀ = 1.2 µM) due to improved interaction with the enzyme’s hydrophobic pocket .
  • Compound 3 ():

    • Structure: 2-[(3-Hydroxynaphthalen-2-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide.
    • Key Differences: A naphthoyl group replaces the bromobenzoyl group, and a methoxy substituent is present on the aryl ring.
    • Impact: Higher thermal stability (melting point: 196–197°C) due to extended π-conjugation .

Halogen Substituents

  • Compound 3b (): Structure: N-(3-Chlorophenyl)-2-(4-nitrobenzylidene)hydrazinecarbothioamide. Key Differences: Nitro and chloro groups introduce strong electron-withdrawing effects. Impact: Enhanced antimicrobial activity against E. coli (MIC = 8 µg/mL) compared to non-halogenated analogs .
  • Compound 3f ():

    • Structure: (Z)-2-(Acridin-9-ylmethylene)-N-(4-chlorophenyl)hydrazinecarbothioamide.
    • Key Differences: Acridine moiety provides intercalation capability with DNA.
    • Impact: Potent antiproliferative activity against HeLa cells (IC₅₀ = 2.1 µM) .

Physicochemical Properties

Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Data (1H-NMR/IR)
This compound 3-Br-C₆H₄-C=O, o-tolyl Not reported Not reported Likely δ 8.2–7.4 (aromatic H), δ 2.3 (CH₃)
3d () 3,5-di-tert-butyl-2-OH-C₆H₂-CH=N 182–184 85 IR: 1590 cm⁻¹ (C=N), 3300 cm⁻¹ (N-H)
5a–e () 4-Br-C₆H₄, 3-Cl-C₆H₄ 192–230 82–85 1H-NMR: δ 7.8–7.2 (aromatic H)
Compound 1 () 2-Benzofuranylmethylene Not reported Not reported MIC = 1 µg/mL (anti-tubercular)

Biological Activity

2-(3-bromobenzoyl)-N-(o-tolyl)hydrazinecarbothioamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a bromobenzoyl group, an o-tolyl moiety, and a hydrazinecarbothioamide functional group. The molecular formula is C10_{10}H10_{10}BrN3_{3}OS, and its molecular weight is approximately 288.17 g/mol. The presence of the bromine atom enhances the compound's reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : The hydrazinecarbothioamide moiety can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Antioxidant Activity : The presence of sulfur in the thioamide group may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in Table 1.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These findings indicate that the compound possesses significant antimicrobial properties, particularly against Staphylococcus aureus, which is critical in treating resistant infections.

Cytotoxicity Assays

The cytotoxic effects of the compound on cancer cell lines have also been investigated. Table 2 presents data from cell viability assays conducted using MTT assays.

Cell LineIC50_{50} (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The low IC50_{50} values suggest that the compound may be a promising candidate for further development as an anticancer agent.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of this compound, which revealed enhanced biological activities compared to the parent compound. For instance, modifications to the benzoyl moiety increased both antimicrobial and anticancer activities significantly.

Q & A

Q. How can discrepancies in anticonvulsant activity between MES and 6 Hz models be rationalized?

  • Resolution :
  • Mechanistic divergence : MES models target sodium channels, while 6 Hz models involve GABAergic pathways. Use receptor-binding assays (e.g., 3H^3H-batrachotoxin displacement) to clarify the primary target .

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